molecular formula C8H11ClN2O2S B2621751 methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride CAS No. 2193059-05-9

methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B2621751
CAS No.: 2193059-05-9
M. Wt: 234.7
InChI Key: ZIYKURAVJUWVMB-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S It is a derivative of thiazolopyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolopyridine derivatives .

Scientific Research Applications

Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Uniqueness

Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7;/h9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYKURAVJUWVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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